A Comprehensive Technical Guide to 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal: Synthesis, Properties, and Applications in Drug Development
A Comprehensive Technical Guide to 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal: Synthesis, Properties, and Applications in Drug Development
This technical guide provides an in-depth exploration of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal, a key intermediate in modern carbohydrate chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, physicochemical properties, reactivity, and strategic applications of this versatile building block. The CAS Number for 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal is 79999-47-6 .[1]
Introduction: The Strategic Value of Silyl-Protected Glucals
In the intricate landscape of complex carbohydrate synthesis, the strategic protection and manipulation of hydroxyl groups are paramount. 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal emerges as a pivotal player, offering a unique combination of stability and reactivity. The bulky tert-butyldimethylsilyl (TBDMS) ethers provide robust protection to the hydroxyl groups at the C-3, C-4, and C-6 positions of the D-glucal scaffold. This comprehensive protection scheme not only enhances the solubility of the carbohydrate in organic solvents but also modulates the reactivity of the endocyclic double bond, enabling a diverse array of stereoselective transformations. These transformations are foundational in the synthesis of oligosaccharides, glycoconjugates, and various natural products with therapeutic potential.
Physicochemical and Spectroscopic Properties
3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal is a colorless to light yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 79999-47-6 | [1] |
| Molecular Formula | C₂₄H₅₂O₄Si₃ | [1] |
| Molecular Weight | 488.92 g/mol | [1] |
| Appearance | Liquid | N/A |
| Density | 0.928 g/mL at 25 °C | [1] |
| Boiling Point | 210 °C at 1.2 mmHg | [1] |
| Refractive Index | n20/D 1.456 | N/A |
| Optical Rotation | [α]24/D -30° (c=1 in chloroform) | N/A |
| Sensitivity | Air and moisture sensitive | [2] |
Spectroscopic Characterization
¹H NMR: The proton spectrum is expected to show characteristic signals for the glucal moiety and the TBDMS protecting groups. The anomeric proton (H-1) would appear as a downfield doublet, coupled to the adjacent vinylic proton (H-2). The protons on the pyranoid ring (H-3, H-4, H-5, and H-6) would resonate in the mid-field region, with their multiplicities reflecting their respective couplings. The TBDMS groups would give rise to two singlets in the upfield region: a large singlet for the eighteen protons of the six methyl groups and another singlet for the nine protons of the tert-butyl groups.
¹³C NMR: The carbon spectrum would display signals for the two sp² hybridized carbons of the double bond (C-1 and C-2) in the downfield region. The remaining four carbons of the glucal ring would appear in the typical carbohydrate region. The TBDMS groups would show characteristic signals for the quaternary carbons and the methyl carbons.
Synthesis of 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal
The synthesis of fully silylated D-glucal can be achieved from the commercially available D-glucal. The general strategy involves the reaction of D-glucal with an excess of a silylating agent in the presence of a suitable base.
Experimental Protocol: Silylation of D-Glucal
This protocol is a generalized procedure based on standard silylation methods for carbohydrates.
Materials:
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D-Glucal
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tert-Butyldimethylsilyl chloride (TBDMSCl)
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Imidazole
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Anhydrous N,N-dimethylformamide (DMF)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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To a solution of D-glucal (1.0 eq) in anhydrous DMF, add imidazole (4.0 eq).
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Stir the mixture at room temperature until all the imidazole has dissolved.
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add TBDMSCl (3.5 eq) portion-wise to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal.
D_Glucal [label="D-Glucal"]; Silylation [label="Silylation\n(TBDMSCl, Imidazole, DMF)", shape=ellipse, fillcolor="#FBBC05"]; Product [label="3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Flash Chromatography)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
D_Glucal -> Silylation; Silylation -> Purification; Purification -> Product; }
Synthetic workflow for 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal.
Reactivity and Synthetic Applications
The presence of the three bulky TBDMS groups significantly influences the reactivity of the glucal double bond, making it a versatile precursor for various stereoselective transformations.
Epoxidation
The electron-rich double bond of silylated glucals can undergo stereoselective epoxidation to form 1,2-anhydrosugars. These epoxides are valuable intermediates for the synthesis of 2-deoxy- and 2-amino-sugars. The stereochemical outcome of the epoxidation is often directed by the stereochemistry of the adjacent C-3 silyloxy group.
Glucal [label="3,4,6-Tri-O-TBDMS-D-glucal"]; Epoxide [label="1,2-Anhydro-3,4,6-tri-O-TBDMS-D-glucose"]; Epoxidizing_Agent [label="[O]", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Nucleophile [label="Nu-", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Deoxy-2-Nu-glycoside"];
Glucal -> Epoxide [label="Epoxidation"]; Epoxide -> Product [label="Nucleophilic Opening"]; Epoxidizing_Agent -> Glucal [style=invis]; Nucleophile -> Epoxide [style=invis]; }
General scheme for the epoxidation of silylated glucal.
Ferrier Rearrangement
The Ferrier rearrangement is a powerful tool for the synthesis of 2,3-unsaturated glycosides from glycals.[3] In the presence of a Lewis acid, 3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal can react with various nucleophiles (alcohols, thiols, etc.) to yield the corresponding 2,3-unsaturated glycosides with high stereoselectivity. The bulky silyl groups can influence the facial selectivity of the nucleophilic attack on the intermediate allylic oxocarbenium ion.
Cycloaddition Reactions
The double bond of silylated glucals can also participate in cycloaddition reactions, such as [2+2] and [4+2] cycloadditions, to construct complex carbocyclic and heterocyclic scaffolds. These reactions provide access to novel carbohydrate-based structures with potential biological activity.
Deprotection Strategies
The removal of the TBDMS protecting groups is a crucial step in the final stages of a synthetic sequence. The stability of TBDMS ethers allows for a range of deprotection conditions, from mild to harsh, enabling selective or complete removal.
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is the most common method for the cleavage of TBDMS ethers.
-
Acidic conditions: Mild acidic conditions, such as acetic acid in a mixture of THF and water, can also be employed for deprotection.
-
Selective deprotection: It is possible to achieve selective deprotection of primary versus secondary TBDMS ethers under carefully controlled conditions, for example, by using specific Lewis acids or by controlling the reaction time and temperature.
Conclusion
3,4,6-Tri-O-(tert-butyldimethylsilyl)-D-glucal is a highly valuable and versatile building block in the synthesis of complex carbohydrates and glycoconjugates. Its robust protecting groups and the tunable reactivity of its double bond provide chemists with a powerful tool for the construction of biologically relevant molecules. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in the development of novel therapeutics and chemical probes.
References
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Wikipedia. (2023). Ferrier rearrangement. In Wikipedia. Retrieved from [Link]
- Galan, M. C., Medina, J. M., & Bradshaw, B. (2017). Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts.
- Williams, D. R., & Sit, S. Y. (1984). Synthesis of 3,4,6-Tri-O-methyl-D-glucose, -D-galactose, and -D-mannose. The Journal of Organic Chemistry, 49(26), 5007-5011.
- Prestegard, J. H., & Yu, R. K. (1983). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Methods in Enzymology, 98, 299-316.
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Chad's Prep. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions [Video]. YouTube. [Link]
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